
Nintedanib Dimer Impurity
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Overview
Description
Nintedanib Dimer Impurity is a byproduct formed during the synthesis of Nintedanib, a potent, oral, small-molecule tyrosine kinase inhibitor. Nintedanib is primarily used for the treatment of idiopathic pulmonary fibrosis and certain types of cancer, such as non-small cell lung cancer . The dimer impurity is an important compound to study as it can affect the purity, efficacy, and safety of the pharmaceutical product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Nintedanib Dimer Impurity involves the reaction of 3-[methoxyl group (phenyl) methylene]-2-oxoindoline-6-carboxylic acid methyl esters with piperazine in methanol at 60°C. The reaction typically takes 2 to 5 hours to complete . The reaction mixture is then cooled, and the solid product is filtered and washed with methanol to obtain the yellow solid impurity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Nintedanib Dimer Impurity can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the impurity into different reduced forms.
Substitution: The impurity can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the impurity.
Scientific Research Applications
Quality Control in Pharmaceutical Manufacturing
The Nintedanib dimer impurity serves as a critical reference substance in the quality control processes of pharmaceutical manufacturing. Its quantification is essential for ensuring that the levels of impurities in Nintedanib formulations remain within acceptable limits.
- Detection Methods : High-performance liquid chromatography (HPLC) is commonly employed to analyze the purity of Nintedanib and its impurities. The method typically utilizes octadecylsilane bonded silica as the stationary phase and a mobile phase consisting of potassium dihydrogen phosphate and acetonitrile . The detection wavelength is set at 245 nm to optimize sensitivity.
- Regulatory Standards : Regulatory bodies such as the FDA and EMA require rigorous testing for impurities to ensure patient safety. The content of this compound must be controlled to less than 0.1% during the manufacturing process .
Pharmacological Studies
Research into the pharmacological implications of this compound is crucial for understanding its effects on drug safety and efficacy.
- Toxicology Studies : Studies have been conducted to evaluate the toxicity associated with Nintedanib impurities, including the dimer form. These investigations assess potential adverse effects that may arise from exposure to these impurities during treatment .
- Case Studies : Real-world data has shown that adverse events linked to Nintedanib treatment often correlate with the presence of impurities. For instance, gastrointestinal issues such as diarrhea are prevalent among patients taking Nintedanib, which may be exacerbated by impurities . This highlights the importance of monitoring impurity levels in clinical settings.
Regulatory Compliance and Safety Monitoring
The presence of this compound necessitates strict adherence to regulatory compliance guidelines.
- Risk Management Plans : The European Medicines Agency (EMA) emphasizes the need for comprehensive risk management plans that include monitoring for impurities . This ensures that any potential risks associated with impurities are identified and mitigated effectively.
- Pharmacovigilance : Continuous monitoring of patient outcomes post-marketing is essential for assessing the long-term safety profile of Nintedanib. Reports indicate that adverse events related to Nintedanib can be linked back to its impurities, necessitating ongoing vigilance in pharmacovigilance efforts .
Research and Development
Ongoing research into the synthesis and characterization of this compound contributes to improved understanding and management of this compound.
- Synthesis Techniques : Advances in synthetic methodologies allow for better control over impurity formation during the production of Nintedanib. By optimizing reaction conditions, manufacturers can reduce the formation of undesirable dimers .
- Analytical Chemistry : Continuous development in analytical techniques enhances the ability to detect and quantify impurities accurately. Improved methods can lead to more reliable quality assessments and ensure compliance with regulatory standards.
Mechanism of Action
The mechanism of action of Nintedanib Dimer Impurity is not well-studied. it is likely to interact with similar molecular targets as Nintedanib, such as vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and fibroblast growth factor receptors . These interactions can potentially affect the pathways involved in angiogenesis and fibrosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Nintedanib Dimer Impurity include other dimer impurities formed during the synthesis of tyrosine kinase inhibitors. These compounds share structural similarities and may have comparable chemical properties.
Uniqueness
This compound is unique due to its specific formation during the synthesis of Nintedanib. Its presence and concentration can significantly impact the purity and efficacy of the final pharmaceutical product, making it a critical compound to study and control.
Conclusion
This compound is an important compound in the context of pharmaceutical synthesis and quality control. Understanding its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds is essential for ensuring the safety and efficacy of Nintedanib as a therapeutic agent.
Biological Activity
Nintedanib, a multi-kinase inhibitor, primarily targets vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and fibroblast growth factor receptors (FGFR) to impede tumor growth and angiogenesis. The compound also has known impurities, including the Nintedanib Dimer Impurity, which is of particular interest due to its potential biological activity and implications in drug efficacy and safety. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound has the following chemical characteristics:
- Molecular Formula: C56H52N8O8
- Molecular Weight: 965.061 g/mol
- Purity: >95% (HPLC)
- SMILES Notation: COC(=O)c1ccc2\C(=C(\Nc3ccc(cc3)N(C)C(=O)CN4CCN(CC(=O)N(C)c5ccc(N\C(=C\6/C(=O)Nc7cc(ccc67)C(=O)OC)\c8ccccc8)cc5)CC4)/c9ccccc9)\C(=O)Nc2c1
These properties indicate that the impurity is a complex organic molecule, likely affecting its interaction with biological systems.
Biological Activity Overview
The biological activity of this compound can be understood through its effects on various cancer models and its interaction with the immune system.
1. Antitumor Activity
Research indicates that Nintedanib itself exhibits antitumor properties by modulating the tumor microenvironment (TME). Although direct cytotoxicity towards certain cancer cells (e.g., B16-F10 melanoma cells) was not observed, Nintedanib was found to enhance antitumor immunity in vivo:
- Study Findings:
The mechanism by which this compound may exert its effects involves several pathways:
- Inhibition of Angiogenesis: By blocking VEGFR, PDGFR, and FGFR signaling pathways, it reduces vascular density in tumors, thereby limiting their growth potential.
- Modulation of Immune Response: It appears to enhance CD8+ T cell activation while inhibiting fibroblast proliferation, which could lead to a less immunosuppressive TME .
Case Studies
Case Study 1: Lung Adenocarcinoma
A study evaluated the effects of Nintedanib in preventing brain metastases in lung adenocarcinoma models. Mice treated with Nintedanib showed a significant reduction in brain metastases volume compared to control groups. This suggests that the dimer impurity may similarly influence metastatic processes through its active components .
Case Study 2: Combination Therapies
In combination with immune checkpoint blockade (ICB), Nintedanib demonstrated enhanced antitumor efficacy. The synergy between Nintedanib and ICB may provide insights into how impurities like the dimer could potentially augment therapeutic outcomes in cancer treatment .
Data Table: Summary of Biological Activities
Properties
CAS No. |
2410284-90-9 |
---|---|
Molecular Formula |
C56H52N8O8 |
Molecular Weight |
965.1 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-[N-[4-[[2-[4-[2-[4-[[(2-hydroxy-6-methoxycarbonyl-1H-indol-3-yl)-phenylmethylidene]amino]-N-methylanilino]-2-oxoethyl]piperazin-1-yl]acetyl]-methylamino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C56H52N8O8/c1-61(41-21-17-39(18-22-41)57-51(35-11-7-5-8-12-35)49-43-25-15-37(55(69)71-3)31-45(43)59-53(49)67)47(65)33-63-27-29-64(30-28-63)34-48(66)62(2)42-23-19-40(20-24-42)58-52(36-13-9-6-10-14-36)50-44-26-16-38(56(70)72-4)32-46(44)60-54(50)68/h5-26,31-32,59-60,67-68H,27-30,33-34H2,1-4H3 |
InChI Key |
PLIRRRZAHWLPON-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)OC)O)C(=O)CN5CCN(CC5)CC(=O)N(C)C6=CC=C(C=C6)N=C(C7=CC=CC=C7)C8=C(NC9=C8C=CC(=C9)C(=O)OC)O |
Origin of Product |
United States |
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